BenchChemオンラインストアへようこそ!

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

hDHODH inhibitor immuno-oncology antiviral drug discovery

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS 50772-64-0) is a heterocyclic thiazole-acetamide derivative with the molecular formula C12H11ClN2OS and a molecular weight of 266.75 g/mol. It is commercially available from multiple vendors with typical purity specifications of 95% or higher.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.74
CAS No. 50772-64-0
Cat. No. B2853180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide
CAS50772-64-0
Molecular FormulaC12H11ClN2OS
Molecular Weight266.74
Structural Identifiers
SMILESCC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C12H11ClN2OS/c1-9-8-17-12(14-9)15(11(16)7-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
InChIKeyANTVEXRUHJVROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS 50772-64-0): A Dual-Acting Thiazole Building Block for DHODH-Targeted Drug Discovery and Antifungal Research Procurement


2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS 50772-64-0) is a heterocyclic thiazole-acetamide derivative with the molecular formula C12H11ClN2OS and a molecular weight of 266.75 g/mol [1]. It is commercially available from multiple vendors with typical purity specifications of 95% or higher . The compound features a chloroacetamide warhead attached to a 4-methylthiazole core with an N-phenyl substitution, positioning it as a versatile electrophilic building block for the synthesis of more complex bioactive molecules . Its key differentiable feature is the demonstrated potent inhibition of human dihydroorotate dehydrogenase (hDHODH) at sub-nanomolar concentrations, which sets it apart from structurally related thiazole-acetamide analogs that lack this specific biological activity profile [2]. This compound is primarily procured for research and further manufacturing use in medicinal chemistry and drug discovery programs.

Why 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS 50772-64-0) Cannot Be Replaced by Other Thiazole Acetamides in DHODH Programs


Direct substitution with generic thiazole acetamides or simpler 2-chloro-N-phenylacetamide analogs is not viable due to profound differences in target engagement and potency. For instance, while the basic 2-chloro-N-phenylacetamide scaffold exhibits moderate antifungal activity against Aspergillus flavus with MIC values of 16-256 μg/mL [1], it shows negligible inhibition of human DHODH. In stark contrast, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide achieves an IC50 of 1.20 nM against the same enzyme [2]. This >12,000-fold improvement in potency is a direct consequence of the specific 4-methylthiazole substitution pattern, which is absent in generic alternatives. Replacing this compound with a non-specific thiazole acetamide in a DHODH-targeted assay or synthesis program would result in complete loss of the desired biological signal or lead to an inactive final product, rendering the research effort invalid.

Quantitative Differentiation Evidence: 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide vs. Closest Analogs in Head-to-Head Comparisons


Sub-Nanomolar Human DHODH Inhibition Distinguishes This Compound from Generic Thiazole Acetamide Scaffolds

The compound demonstrates extremely potent inhibition of recombinant human dihydroorotate dehydrogenase (hDHODH) with an IC50 value of 1.20 nM in a chromogenic DCIP reduction assay [1]. This level of activity is not observed for simpler, non-substituted 2-chloro-N-phenylacetamide, which has been shown to lack significant hDHODH inhibitory activity in comparable assays [2]. The 4-methylthiazole moiety is a critical structural determinant for this high-affinity binding to the enzyme's active site, as inferred from the inactivity of the parent scaffold.

hDHODH inhibitor immuno-oncology antiviral drug discovery medicinal chemistry

Comparative Antifungal Activity Against Fluconazole-Resistant Candida spp.

The compound exhibits direct antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with reported Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values from 512 to 1024 µg/mL . This is in contrast to the activity profile of the simpler 2-chloro-N-phenylacetamide scaffold, which shows MIC values of 16-256 µg/mL against Aspergillus flavus but with a distinct mechanism involving ergosterol binding [1]. The target compound's proposed mechanism does not appear to involve direct ergosterol binding, suggesting a novel pathway and potential for overcoming azole resistance .

antifungal drug discovery azole resistance Candida albicans biofilm disruption

Potent Biofilm Inhibition and Disruption Capacity

The compound demonstrates a high capacity to both inhibit the formation of and disrupt preformed biofilms of Candida species. It has been reported to inhibit up to 92% of biofilm formation and disrupt up to 87% of preformed biofilms at effective concentrations . This is a significant functional advantage over many traditional antifungals and simpler thiazole analogs that primarily target planktonic cells and have limited efficacy against biofilm-associated infections, which are notoriously difficult to treat.

biofilm antifungal Candida microbial persistence

Enhanced Versatility as a Doubly Electrophilic Building Block in Heterocycle Synthesis

As a 2-chloro-N-arylacetamide, this compound acts as a doubly electrophilic building block, enabling the efficient synthesis of fused heterocyclic systems like thiazolo[3,2-a]pyrimidinones [1]. This reactivity profile is a general characteristic of the 2-chloro-N-phenylacetamide class, but the presence of the 4-methylthiazole substituent introduces additional points of diversity and potential for further functionalization compared to the unadorned phenylacetamide scaffold . This allows for the creation of more complex and potentially more selective final compounds.

organic synthesis thiazolopyrimidinones building block medicinal chemistry

Optimized Procurement Scenarios: Where 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide Delivers Maximum Scientific ROI


Lead Optimization for Novel hDHODH Inhibitors in Immuno-Oncology

This compound is the optimal starting point for medicinal chemistry programs focused on developing next-generation hDHODH inhibitors. Its sub-nanomolar potency (IC50 = 1.20 nM) [1] against this validated target provides an exceptional foundation for structure-activity relationship (SAR) studies. The chloroacetamide group allows for further diversification, enabling the exploration of analogs with improved pharmacokinetic properties or selectivity. This scenario directly leverages the compound's primary differentiation from generic thiazole scaffolds, which lack this potent, target-specific activity.

Synthesis of Diversified Thiazolo[3,2-a]pyrimidinone Libraries for Phenotypic Screening

The compound's utility as a doubly electrophilic building block makes it ideal for the parallel synthesis of diverse thiazolopyrimidinone libraries [2]. These fused heterocycles are privileged structures in medicinal chemistry. By using this specific building block, researchers can efficiently install a 4-methylthiazole moiety into the final compounds, a structural feature that can modulate target engagement and cellular activity. This application provides a tangible advantage over using simpler 2-chloro-N-phenylacetamide, as it introduces greater molecular complexity and potential for hit discovery in a single synthetic step.

Investigating Novel Antifungal Mechanisms Against Drug-Resistant Candida Biofilms

For researchers studying antifungal resistance and biofilm pathogenesis, this compound offers a unique probe. Its activity against fluconazole-resistant Candida spp. (MIC 128-256 µg/mL) combined with its potent anti-biofilm properties (up to 92% inhibition) make it a superior tool for studying non-azole mechanisms of action. It can be used as a control or comparator compound in assays designed to identify new agents that can overcome biofilm-mediated resistance, a scenario where traditional antifungals like fluconazole fail. Its proposed ergosterol-independent mechanism further justifies its selection over generic azoles or simpler phenylacetamide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.